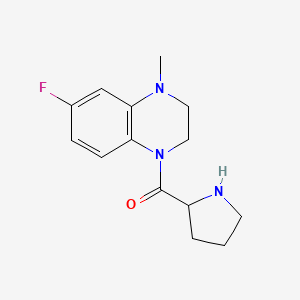![molecular formula C16H24N2O B7586124 1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7586124.png)
1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone, also known as DMPEA-Ketone, is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are widely used for their anxiolytic and sedative effects. However, DMPEA-Ketone has unique properties that make it a promising candidate for further research.
Mecanismo De Acción
1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for regulating anxiety and stress. It enhances the binding of GABA to its receptors, leading to an increase in inhibitory neurotransmission. This mechanism is similar to that of benzodiazepines, but 1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone has a unique chemical structure that allows it to selectively bind to certain subtypes of GABA receptors.
Biochemical and Physiological Effects:
1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It also has muscle relaxant properties and can reduce inflammation. However, further research is needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone has several advantages over other benzodiazepines in terms of its selectivity for certain GABA receptor subtypes and its unique chemical structure. However, it also has limitations in terms of its solubility and stability, which can make it difficult to use in lab experiments. Further research is needed to optimize its synthesis and formulation for use in clinical trials.
Direcciones Futuras
There are several potential future directions for research on 1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone. One area of interest is its potential use in the treatment of anxiety and depression. Another area is its potential use as an anticonvulsant and muscle relaxant. Additionally, there is interest in studying its effects on inflammation and oxidative stress. Further research is needed to fully understand the potential therapeutic applications of 1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone.
Métodos De Síntesis
The synthesis of 1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone involves the reaction of 1-(3-methylphenyl)ethylamine with 1,4-diketone in the presence of a reducing agent. The resulting compound is then purified using chromatography techniques. This method has been described in detail in a scientific publication by Kudryavtseva et al. (2016).
Aplicaciones Científicas De Investigación
1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone has been studied for its potential therapeutic applications in various fields of medicine. One study conducted by Khom et al. (2017) investigated the anxiolytic and antidepressant effects of 1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone in animal models. The results showed that 1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone had a significant effect on reducing anxiety and depression-like behaviors.
Propiedades
IUPAC Name |
1-[4-[1-(3-methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-13-6-4-7-16(12-13)14(2)17-8-5-9-18(11-10-17)15(3)19/h4,6-7,12,14H,5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMMAAOWYUXASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)N2CCCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[1-(3-Methylphenyl)ethyl]-1,4-diazepan-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]-4-phenoxypyridine-2-carboxamide](/img/structure/B7586068.png)
![2-[(2-Ethylthiomorpholin-4-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7586070.png)


![1-(1,3,4-Thiadiazol-2-yl)-3-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propyl]urea](/img/structure/B7586083.png)
![9-methyl-N-(4-methylphenyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7586091.png)
![3-[2-Methoxyethyl-[(1-methylbenzimidazol-2-yl)methyl]amino]propanenitrile](/img/structure/B7586096.png)




![N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7586137.png)